molecular formula C29H25ClN6O2 B2461923 7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477239-12-6

7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2461923
CAS No.: 477239-12-6
M. Wt: 525.01
InChI Key: KHXJHWINCFVULC-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the nitro group may produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrrolopyrimidines have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinal applications of this compound could include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential activity against various biological targets, including kinases, G-protein coupled receptors, and ion channels.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or other macromolecules, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(3-chloro-4-methylphenyl)-4-(4-(3-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN6O2/c1-20-7-8-24(17-26(20)30)35-18-25(21-5-3-2-4-6-21)27-28(31-19-32-29(27)35)34-15-13-33(14-16-34)22-9-11-23(12-10-22)36(37)38/h2-12,17-19H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXJHWINCFVULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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